Ethylene glycol diglycidyl ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

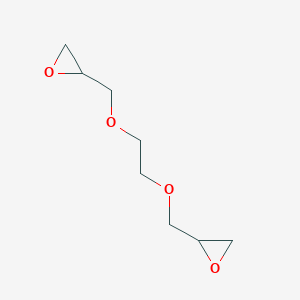

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBIOSPNXBMOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26403-72-5, 58782-18-6, 29317-04-2 | |

| Record name | Polyethylene glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044876 | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2224-15-9, 72207-80-8 | |

| Record name | Glycol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,2-epoxypropylether)ethanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene glycol diglycidyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethylene glycol diglycidyl ether chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of ethylene (B1197577) glycol diglycidyl ether (EGDGE). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical Structure and Identification

Ethylene glycol diglycidyl ether, also known as 1,2-bis(2,3-epoxypropoxy)ethane, is a bifunctional epoxide compound. Its structure consists of an ethylene glycol backbone linked to two glycidyl (B131873) ether functional groups. The presence of two reactive epoxide rings makes it a valuable crosslinking agent and reactive diluent in various applications.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 2224-15-9[1] |

| Molecular Formula | C8H14O4[1] |

| Molecular Weight | 174.19 g/mol [1] |

| IUPAC Name | 2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Unit |

| Appearance | Colorless to slightly yellow liquid | - |

| Boiling Point | 112 (at 4.5 mmHg) | °C |

| Density | 1.118 (at 25 °C) | g/mL |

| Refractive Index | 1.463 (at 20 °C) | - |

| Flash Point | 157 | °C |

| Vapor Pressure | 0.01 (at 25 °C) | mmHg |

| Water Solubility | Soluble | - |

| Viscosity | 10-20 (at 25 °C) | cP |

Reactivity and Applications

The reactivity of EGDGE is primarily attributed to its two terminal epoxide groups. These three-membered rings are highly strained and can undergo ring-opening reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carboxylic acids. This reactivity is the basis for its primary application as a crosslinking agent in the formation of polymers, such as epoxy resins and hydrogels.[2]

Key Applications:

-

Epoxy Resin Formulations: EGDGE is widely used as a reactive diluent to reduce the viscosity of epoxy resins, improving their processability. It also acts as a crosslinker, enhancing the mechanical properties and chemical resistance of the cured resin.

-

Biomaterials and Drug Delivery: Its ability to crosslink polymers in aqueous solutions makes it suitable for the preparation of hydrogels for biomedical applications.[2] These hydrogels can be used for controlled drug release, tissue engineering scaffolds, and as matrices for enzyme immobilization.

-

Adhesives and Coatings: In adhesive and coating formulations, EGDGE improves adhesion, flexibility, and durability.

-

Textile and Paper Industry: It is used to modify natural and synthetic fibers to improve properties like wrinkle resistance and wet strength.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of EGDGE from ethylene glycol and epichlorohydrin (B41342).

Materials:

-

Ethylene glycol

-

Epichlorohydrin

-

Sodium hydroxide (B78521) (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

-

Anhydrous sodium sulfate

-

Organic solvent (e.g., toluene)

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge ethylene glycol and the phase-transfer catalyst.

-

Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with constant stirring.

-

Slowly add epichlorohydrin to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.

-

After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and add a concentrated aqueous solution of sodium hydroxide to induce the ring-closure reaction (dehydrochlorination). This step should be performed at a controlled temperature to avoid side reactions.

-

After the addition of NaOH, continue stirring for an additional period.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with deionized water to remove any remaining salts and NaOH.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of EGDGE. Specific parameters may need to be optimized for the instrument and matrix being analyzed.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Sample Preparation (for biological matrices):

-

To a known volume of the biological sample (e.g., 100 µL of plasma or urine), add an appropriate internal standard (e.g., a deuterated analog of EGDGE).

-

Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile).

-

Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

For derivatization (optional, but can improve chromatographic performance), add a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried residue. Heat the mixture to facilitate the reaction.

-

After cooling, the sample is ready for injection into the GC-MS.

GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Oven Program | Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |

| Transfer Line Temperature | 250 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Visualizations

Chemical Crosslinking Mechanism

The following diagram illustrates the reaction between the epoxide groups of EGDGE and a primary amine, a common crosslinking mechanism.

Caption: Amine-epoxy crosslinking reaction.

Experimental Workflow: Hydrogel-Based Drug Delivery

This diagram outlines the key steps in developing a drug delivery system using an EGDGE-crosslinked hydrogel.

Caption: Hydrogel drug delivery workflow.

References

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Ethanediol Diglycidyl Ether (EGDGE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common laboratory-scale synthesis and purification methods for ethanediol diglycidyl ether (EGDGE). It includes detailed experimental protocols, data on reaction yields and purity, and a discussion of potential byproducts. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis and application of epoxy compounds.

Introduction

Ethanediol diglycidyl ether (EGDGE), also known as ethylene (B1197577) glycol diglycidyl ether, is a bifunctional epoxy compound widely used as a crosslinking agent, reactive diluent, and chemical intermediate in various industrial and research applications.[1] Its two reactive epoxide groups allow for the formation of stable ether linkages with a variety of nucleophiles, making it a versatile building block in polymer chemistry, materials science, and bioconjugation. Accurate and reproducible synthesis and purification of EGDGE are critical for ensuring the desired performance and safety in its downstream applications.

Synthesis of Ethanediol Diglycidyl Ether (EGDGE)

The most common laboratory synthesis of EGDGE involves the reaction of ethylene glycol with an excess of epichlorohydrin (B41342), followed by dehydrochlorination with a base. Two effective methods are detailed below: phase-transfer catalysis and Lewis acid catalysis.

Method 1: Phase-Transfer Catalysis

This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble ethylene glycol and the organic epichlorohydrin phase.

Reaction Scheme:

Experimental Protocol:

A general procedure for the synthesis of diglycidyl ethers under phase-transfer catalytic conditions is as follows:

-

To a vigorously stirred mixture of epichlorohydrin (e.g., 9.34 mL, 120 mmol), sodium hydroxide (B78521) pellets (e.g., 4.8 g, 120 mmol), water (e.g., 0.5 mL, 28 mmol), and a phase-transfer catalyst such as tetrabutylammonium (B224687) chloride (e.g., 0.28 g, 1 mmol), cooled ethylene glycol (e.g., 20 mmol) is added dropwise.

-

After the addition is complete, the reaction mixture is stirred for a specified time (e.g., 45 minutes) at a controlled temperature (e.g., 40 °C).

-

Upon completion of the reaction, the solid byproducts (primarily sodium chloride) are removed by filtration and washed with a suitable organic solvent like dichloromethane (B109758) (CH2Cl2).

-

The combined organic layers are then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na2SO4).

-

The excess epichlorohydrin and the organic solvent are removed by distillation.

-

The resulting crude product is then purified, typically by vacuum distillation, to yield the pure EGDGE as a colorless oil.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 89% | [2] |

| Reactant Ratio (Epichlorohydrin:Ethylene Glycol) | 6:1 (molar) | [2] |

| Catalyst Loading (Tetrabutylammonium chloride) | 5 mol% relative to ethylene glycol | [2] |

| Reaction Temperature | 40 °C | [2] |

| Reaction Time | 45 minutes | [2] |

Method 2: Lewis Acid Catalysis

This method employs a Lewis acid to catalyze the initial addition of epichlorohydrin to ethylene glycol, followed by a ring-closing reaction using a base.

Experimental Protocol:

-

Ethylene glycol and epichlorohydrin are used as the primary raw materials.

-

A Lewis acid catalyst, such as boron trifluoride ether complex, is added to the reaction mixture.

-

The reaction is carried out to form the chlorohydrin intermediate.

-

A base, typically sodium hydroxide, is then added as the ring-closing agent to form the epoxide rings.

-

The optimal conditions for this synthesis include a specific molar ratio of epichlorohydrin to ethylene glycol and sodium hydroxide to ethylene glycol, a defined catalyst mass fraction, and a controlled temperature for the ring-closing reaction.

Quantitative Data:

| Parameter | Value | Reference |

| Catalyst (Boron trifluoride ether complex) | 0.40% (mass fraction) | [3] |

| Reactant Ratio (Epichlorohydrin:Ethylene Glycol) | 2.4:1 (molar) | [3] |

| Base Ratio (Sodium Hydroxide:Ethylene Glycol) | 2.2:1 (molar) | [3] |

| Ring-Closing Temperature | 30 °C | [3] |

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of EGDGE.

Purification of Ethanediol Diglycidyl Ether (EGDGE)

Purification of the crude EGDGE is crucial to remove unreacted starting materials, byproducts, and residual catalyst. The choice of purification method depends on the scale of the synthesis and the desired purity level.

Vacuum Distillation

Vacuum distillation is the most commonly reported method for purifying EGDGE on a laboratory scale. By reducing the pressure, the boiling point of EGDGE is lowered, preventing thermal decomposition that might occur at atmospheric pressure.

Experimental Protocol:

-

The crude EGDGE oil is transferred to a round-bottom flask suitable for distillation.

-

A vacuum distillation apparatus is assembled, including a distillation head, condenser, and receiving flask. It is important to ensure all joints are well-sealed.

-

The system is slowly evacuated to the desired pressure.

-

The flask is gently heated using a heating mantle with magnetic stirring.

-

Low-boiling impurities are collected as a forerun.

-

When the temperature stabilizes at the boiling point of EGDGE under the applied vacuum, the receiving flask is changed to collect the main fraction.

-

Distillation is continued until most of the product is collected, leaving a small residue of high-boiling impurities in the distillation flask.

-

The apparatus is allowed to cool before the vacuum is slowly released.

A study on the purification of ethylene glycol from a crude mixture by vacuum batch distillation demonstrated that a purity of more than 99.8% can be achieved.[4] While this is for the starting material, similar purities are expected for the product, EGDGE, under optimized vacuum distillation conditions.

Column Chromatography

For smaller-scale purifications or to remove impurities with boiling points close to that of EGDGE, column chromatography can be an effective technique.

Experimental Protocol:

-

A glass chromatography column is packed with a suitable stationary phase, most commonly silica (B1680970) gel.

-

The crude EGDGE is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

-

An eluent (mobile phase), typically a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate), is passed through the column.

-

The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

-

Fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC), to identify those containing the pure EGDGE.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified EGDGE.

For acid-labile epoxides, the silica gel can be treated with a base, such as sodium bicarbonate, to prevent decomposition of the product on the column.[5]

Purification Workflow Diagram

References

Diepoxide Crosslinking with Amine Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and characterization of diepoxide crosslinking with amine groups. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and material science who are working with or exploring the use of epoxy-based networks. This document details the fundamental chemical reactions, outlines key experimental protocols for analysis, presents quantitative data for comparative purposes, and discusses the application of this chemistry in the formation of hydrogels for drug delivery.

Core Mechanism of Diepoxide-Amine Crosslinking

The crosslinking of diepoxides with amine-containing compounds is a versatile and widely utilized chemical reaction that forms a stable, three-dimensional polymer network. The fundamental reaction involves the nucleophilic attack of the amine group on the electrophilic carbon of the epoxide ring, leading to the opening of the ring and the formation of a covalent bond.

The curing process typically proceeds in two main steps:

-

Primary Amine Reaction: A primary amine (R-NH₂) reacts with an epoxide group to form a secondary amine and a hydroxyl group.[1][2]

-

Secondary Amine Reaction: The newly formed secondary amine can then react with another epoxide group, resulting in a tertiary amine and an additional hydroxyl group.[1][2]

Kinetic studies have shown that the reactivity of the primary amine is approximately double that of the secondary amine.[1] The hydroxyl groups generated during the reaction can act as an internal catalyst, accelerating the curing process.[3] This autocatalytic effect can lead to a change in the reaction kinetics as the conversion proceeds.[4]

The stoichiometry between the epoxy groups and the amine hydrogens is a critical factor in determining the final properties of the crosslinked network. A stoichiometric ratio of one epoxy group per active amine hydrogen is generally desired for optimal crosslinking and mechanical properties.[5] An excess of amine can lead to a lower crosslinking density, while an insufficient amount of amine will result in an incomplete cure.[5]

Experimental Protocols

Precise characterization of the diepoxide-amine crosslinking reaction is essential for understanding and controlling the properties of the final material. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Curing Kinetics

DSC is a powerful technique to study the heat flow associated with the exothermic curing reaction, allowing for the determination of the heat of cure, glass transition temperature (Tg), and the degree of cure.[2][6]

Instrumentation:

-

A differential scanning calorimeter (DSC) with a cooling accessory.

Sample Preparation:

-

Accurately weigh 5-10 mg of the thoroughly mixed, uncured epoxy-amine formulation into a standard aluminum DSC pan.[6]

-

Hermetically seal the pan to prevent volatilization during the experiment.[6]

-

Prepare an empty, sealed aluminum pan to serve as a reference.[6]

DSC Measurement Parameters:

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25°C).

-

Ramp the temperature at a constant heating rate (typically 10°C/min or 20°C/min) to a temperature that ensures the completion of the curing reaction.[6]

-

Hold the sample at this temperature for a few minutes.

-

Cool the sample back to the initial temperature.

-

Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the fully cured material.[6]

-

-

Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate.[7]

Data Analysis:

-

Heat of Cure (ΔH): Integrate the area under the exothermic peak of the first heating scan.[6]

-

Degree of Cure (%): Calculated as: % Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100, where ΔH_total is the heat of cure for the uncured resin and ΔH_residual is the heat of cure for a partially cured sample.[6]

-

Glass Transition Temperature (Tg): Determined from the midpoint of the transition in the second heating scan.

Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring

FTIR spectroscopy is a valuable tool for monitoring the progress of the curing reaction by tracking the changes in the concentration of specific functional groups, such as the epoxy and amine groups.[8][9]

Instrumentation:

-

An FTIR spectrometer, preferably with an attenuated total reflectance (ATR) accessory for easy sample handling.

Sample Preparation:

-

A small amount of the reacting mixture is placed directly onto the ATR crystal at different time intervals during the curing process.

-

Alternatively, for in-situ monitoring, a thin film of the mixture can be cast between two potassium bromide (KBr) plates.

FTIR Measurement Parameters:

-

Spectral Range: Typically 4000-650 a cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64 scans are usually co-added to improve the signal-to-noise ratio.

Data Analysis:

-

Epoxy Group: The disappearance of the epoxy ring can be monitored by the decrease in the intensity of the characteristic absorption band around 915 cm⁻¹.[9]

-

Primary Amine Group: The consumption of primary amines can be followed by the decrease in the N-H stretching vibrations in the region of 3300-3500 cm⁻¹.[10]

-

Degree of Conversion: The degree of conversion of the epoxy groups can be calculated by normalizing the peak area of the epoxy band at a given time to its initial area, using a reference peak that does not change during the reaction (e.g., a C-H stretching band).[8]

Quantitative Data

The following tables summarize key quantitative data from the literature to provide a basis for comparison between different diepoxide-amine systems.

Activation Energies for Epoxy-Amine Reactions

The activation energy (Ea) is a measure of the energy barrier that must be overcome for the reaction to occur. It can be determined from DSC data using iso-conversional methods.[4]

| Epoxy Resin | Amine Curing Agent | Activation Energy (Ea) (kJ/mol) | Reference(s) |

| Diglycidyl ether of bisphenol A (DGEBA) | Triethylenetetramine (TETA) | 50-60 | [11] |

| DGEBA | Diaminodiphenyl sulfone (DDS) | ~60 | [12] |

| DGEBA | m-phenylenediamine (mPDA) | ~55 | [12] |

| High Solids Commercial Epoxy | Commercial Amine Hardener | 53-61 | [4] |

| Diglycidyl ether of 4,4'-bisphenol (B13772991) (DGEBP) | 2-aminophenol (2-AP) | ~100 | [11] |

Note: Activation energies can vary depending on the specific formulation, stoichiometry, and the presence of catalysts or impurities.

Comparison of Properties of Epoxy Resins Cured with Different Amines

The choice of the amine curing agent significantly influences the final thermal and mechanical properties of the crosslinked epoxy resin. Aromatic amines generally impart higher thermal stability and chemical resistance compared to aliphatic amines due to the rigidity of the aromatic rings.[12]

| Property | Aliphatic Amine (e.g., TETA) | Aromatic Amine (e.g., mPDA, DDS) | Reference(s) |

| Reactivity | High (fast cure at room temp) | Lower (often requires heat) | [12] |

| Glass Transition (Tg) | Lower | Higher | [12] |

| Thermal Stability | Moderate | High | [12] |

| Mechanical Strength | Good | Excellent | [1][12] |

| Chemical Resistance | Good | Excellent | [12] |

Application in Drug Development: Diepoxide-Crosslinked Hydrogels

Diepoxide-amine crosslinking is a valuable method for the preparation of hydrogels for biomedical applications, particularly for controlled drug delivery.[13][14] These hydrogels can encapsulate therapeutic agents and release them in a sustained manner.

The properties of these hydrogels, such as swelling ratio, degradation rate, and drug release kinetics, can be tailored by controlling the crosslinking density.[14] This is achieved by varying the molecular weight of the diepoxide, the type of amine crosslinker, and the stoichiometry of the reaction.

Preparation of Diepoxide-Crosslinked Hydrogels for Drug Delivery:

-

Polymer Functionalization: A biocompatible polymer with amine or hydroxyl groups (e.g., chitosan, polyethylene (B3416737) glycol with amine end-groups) is selected.[13]

-

Crosslinking: A diepoxide crosslinker is added to an aqueous solution of the functionalized polymer. The mixture is allowed to react under controlled pH and temperature to form the hydrogel network.

-

Drug Loading: The drug can be loaded into the hydrogel either by incorporating it into the polymer solution before crosslinking (in-situ loading) or by soaking the pre-formed hydrogel in a drug solution (post-loading).

-

Characterization: The hydrogels are characterized for their swelling behavior, mechanical properties, morphology (e.g., by scanning electron microscopy), and in vitro drug release profile.

The use of diepoxide-amine chemistry allows for the creation of a diverse range of hydrogel systems with tunable properties, making them promising platforms for the development of advanced drug delivery systems.[13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. revmaterialeplastice.ro [revmaterialeplastice.ro]

- 3. Effective Cross-Link Density as a Metric for Structure–Property Relationships in Complex Polymer Networks: Insights from Acrylic Melamine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. benchchem.com [benchchem.com]

- 7. shimadzu.com [shimadzu.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 11. researchgate.net [researchgate.net]

- 12. ijert.org [ijert.org]

- 13. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of Ethylene Glycol Diglycidyl Ether with Hydroxyl Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between ethylene (B1197577) glycol diglycidyl ether (EGDE) and hydroxyl groups. This reaction is of significant interest in various fields, including biomaterial science, drug delivery, and tissue engineering, due to its ability to form stable crosslinked networks. This document details the reaction mechanism, kinetics, experimental protocols, and key factors influencing the reaction outcome, supported by quantitative data and visual diagrams.

Core Reaction Principles

Ethylene glycol diglycidyl ether is a bifunctional epoxide that readily reacts with nucleophilic functional groups, including hydroxyl (-OH), amine (-NH2), and sulfhydryl (-SH) groups. The reaction with hydroxyl groups, which is the focus of this guide, results in the formation of a stable ether linkage. This crosslinking reaction is fundamental to the synthesis of hydrogels and the modification of various biopolymers.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the hydroxyl group on one of the epoxide rings of the EGDE molecule. This ring-opening reaction can be catalyzed by either an acid or a base.

-

Base Catalysis: Under alkaline conditions (pH > 10), the hydroxyl group is deprotonated to form a more nucleophilic alkoxide ion.[1] This alkoxide then attacks the carbon atom of the epoxide ring, leading to the opening of the ring and the formation of an ether bond and a new hydroxyl group. This newly formed hydroxyl group can then react with another epoxide group, propagating the crosslinking.

-

Acid Catalysis: In the presence of an acid, the oxygen atom of the epoxide ring is protonated, making the ring more susceptible to nucleophilic attack by a hydroxyl group.[2]

The bifunctional nature of EGDE allows it to react with two different hydroxyl groups, leading to the formation of a three-dimensional crosslinked network.

Quantitative Data on Reaction Parameters

The efficiency and kinetics of the EGDE-hydroxyl reaction are influenced by several factors. The following tables summarize the quantitative effects of these parameters.

Effect of pH on Gelatin Hydrogel Swelling

The swelling ratio of a hydrogel is inversely related to its crosslinking density. A lower swelling ratio indicates a higher degree of crosslinking. The following table illustrates the effect of pH on the swelling ratio of gelatin hydrogels crosslinked with EGDE.

| EGDE Concentration (wt.%) | pH 7.4 Swelling Ratio | pH 9.0 Swelling Ratio |

| 3 | 15.4 | 12.1 |

| 5 | 12.8 | 9.8 |

| 10 | 9.5 | 7.2 |

| 15 | 8.1 | 6.5 |

Data adapted from a study on the cross-linking of gelatin by this compound.[1]

Kinetic Parameters of Epoxy-Amine Reactions (as a proxy)

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) |

| Uncatalyzed | k1 | E1 |

| Autocatalyzed (by formed -OH) | k2 (~10 x k1) | E2 (< E1) |

This table provides a qualitative comparison based on general epoxy-amine kinetic studies.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are representative protocols for the crosslinking of polysaccharides and proteins with EGDE.

Protocol for Crosslinking of Chitosan (B1678972) with EGDE

This protocol describes the preparation of a crosslinked chitosan hydrogel.

Materials:

-

Chitosan

-

Acetic acid solution (1% v/v)

-

Sodium hydroxide (B78521) solution (0.1 M)

-

This compound (EGDE)

-

Deionized water

-

Magnetic stirrer and hotplate

-

Freeze-dryer

Procedure:

-

Dissolve chitosan powder in a 1% acetic acid solution to a final concentration of 2% (w/v) with continuous stirring until a homogenous solution is obtained.

-

Adjust the pH of the chitosan solution to approximately 9-10 by slowly adding 0.1 M NaOH solution while stirring.

-

Heat the solution to 50°C.

-

Add the desired amount of EGDE (e.g., 5% w/w of chitosan) dropwise to the chitosan solution under vigorous stirring.

-

Continue the reaction at 50°C for 4 hours.

-

After the reaction, cool the resulting hydrogel to room temperature.

-

Wash the hydrogel extensively with deionized water to remove any unreacted EGDE and other reagents.

-

Freeze the purified hydrogel at -80°C and then lyophilize it to obtain a porous scaffold.

Protocol for Crosslinking of a Generic Protein with EGDE

This protocol provides a general method for modifying a protein with EGDE.

Materials:

-

Protein solution (e.g., 10 mg/mL in a suitable buffer)

-

Borate (B1201080) buffer (0.1 M, pH 9.0)

-

This compound (EGDE)

-

Dialysis tubing or centrifugal filter units for purification

-

Magnetic stirrer

Procedure:

-

Dissolve the protein in 0.1 M borate buffer (pH 9.0) to the desired concentration.

-

Cool the protein solution to 4°C in an ice bath.

-

Prepare a stock solution of EGDE in a water-miscible organic solvent (e.g., DMSO) if necessary, or add neat EGDE if it is a liquid at room temperature.

-

Add a calculated amount of EGDE to the protein solution while gently stirring. The molar ratio of EGDE to protein will depend on the desired degree of modification and should be optimized empirically. A starting point could be a 50-fold molar excess of EGDE to the protein.

-

Allow the reaction to proceed at 4°C for 24 hours with gentle stirring.

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer, to a final concentration of 50 mM.

-

Purify the modified protein from unreacted EGDE and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filter units.

-

Characterize the extent of modification using appropriate analytical techniques such as SDS-PAGE, size exclusion chromatography, or mass spectrometry.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the EGDE-hydroxyl reaction.

Signaling Pathway of Base-Catalyzed EGDE Crosslinking

Experimental Workflow for Hydrogel Synthesis

Logical Relationships of Factors Affecting Crosslinking

References

An In-depth Technical Guide on the Reactivity of Ethylene Glycol Diglycidyl Ether (EGDGE) with Carboxylic Acid Functional Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity between ethylene (B1197577) glycol diglycidyl ether (EGDGE) and carboxylic acid functional groups. This reaction is of significant interest in various scientific and industrial fields, including polymer chemistry, materials science, and importantly, in the realm of drug development for applications such as bioconjugation, hydrogel formation for controlled release, and the synthesis of targeted drug delivery systems.

Core Reaction Mechanism

The fundamental reaction between an epoxide, such as the glycidyl (B131873) ether groups in EGDGE, and a carboxylic acid is a nucleophilic ring-opening reaction. The carboxylic acid attacks the electrophilic carbon of the epoxide ring, leading to the formation of a β-hydroxy ester. This reaction can proceed with or without a catalyst, although the uncatalyzed reaction is generally slow.[1]

The reaction can be catalyzed by both acids and bases.

-

Base Catalysis: In the presence of a base (e.g., tertiary amines, phosphonium (B103445) salts, or metal chelates), the carboxylic acid is deprotonated to form a more nucleophilic carboxylate anion. This anion then readily attacks the epoxide ring. Base catalysis is often preferred as it can lead to fewer side reactions compared to acid catalysis.[1][2]

-

Acid Catalysis: Acid catalysts activate the epoxide by protonating the oxygen atom, making the ring more susceptible to nucleophilic attack by the carboxylic acid. However, acid catalysis can also promote the formation of ether linkages as a side reaction, where the newly formed hydroxyl group reacts with another epoxide.[1]

A potential side reaction, particularly under acidic conditions or at elevated temperatures, is the etherification reaction. The hydroxyl group of the newly formed β-hydroxy ester can react with another epoxide group, leading to the formation of an ether linkage and further cross-linking.[1]

Quantitative Kinetic Data

The kinetics of the epoxy-carboxylic acid reaction are influenced by factors such as temperature, catalyst type and concentration, and the specific structure of the reactants. The following table summarizes representative kinetic data for the reaction of epoxides with acetic acid, which serves as a model for the reactivity of EGDGE. The data illustrates the effect of temperature on the reaction rate constant and provides calculated activation energies.

| Epoxide Structure | Temperature (°C) | Rate Constant (k) x 10⁷ (sec⁻¹) | Activation Energy (Ea) (kcal/mol) | Enthalpy of Activation (ΔH) (kcal/mol) | Entropy of Activation (ΔS) (e.u.) |

| 1,2-epoxy-3-phenoxy propane (B168953) | 90 | 2.73 | 11.04 | 10.28 | -62.25 |

| 110 | - | 11.04 | 10.28 | -62.25 | |

| 125 | 5.49 | 11.04 | 9.64 | -61.97 | |

| Allyl 9,10-epoxy stearate | 90 | 7.17 | 10.99 | 10.22 | -60.47 |

| 110 | - | 10.99 | 10.22 | -60.47 | |

| 125 | 15.80 | 10.99 | 10.20 | -60.01 | |

| Vinyl cyclohexane (B81311) monoxide | 90 | 14.95 | 10.05 | 9.29 | -61.44 |

| 110 | - | 10.05 | 9.29 | -61.44 | |

| 125 | 23.20 | 10.05 | 9.26 | -61.59 | |

| Styrene oxide | 90 | 27.50 | 10.29 | 9.53 | -59.61 |

| 110 | - | 10.29 | 9.53 | -59.61 | |

| 125 | 48.20 | 10.29 | 9.50 | -59.53 |

Data adapted from "Kinetics of Epoxide-Carboxylic Acid Reaction," DTIC Technical Report.[3] Note: The reactivity of EGDGE would be similar to that of 1,2-epoxy-3-phenoxy propane due to the presence of the glycidyl ether moiety.

The uncatalyzed reaction can be quite slow, with a reported half-life of approximately 53 days at 90°C for the reaction of 1,2-epoxy-3-phenoxy propane with glacial acetic acid. However, the addition of a catalyst, such as cetyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (0.10 mole/liter), can dramatically reduce the half-life to less than 3 hours under the same conditions.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the reaction of EGDGE with carboxylic acids.

Kinetic Analysis of the EGDGE-Carboxylic Acid Reaction using Differential Scanning Calorimetry (DSC)

This protocol describes the determination of curing kinetics of an EGDGE and dicarboxylic acid system using non-isothermal DSC.

Materials:

-

Ethylene glycol diglycidyl ether (EGDGE)

-

Dicarboxylic acid (e.g., adipic acid, sebacic acid)

-

Catalyst (e.g., triphenylphosphine, dimethylbenzylamine)

-

High-purity nitrogen gas

-

Standard aluminum DSC pans and lids

Instrumentation:

-

Differential Scanning Calorimeter (DSC) with a cooling system

Procedure:

-

Sample Preparation:

-

Accurately weigh the desired stoichiometric amounts of EGDGE and the dicarboxylic acid into a clean vial.

-

If a catalyst is used, add the specified amount (typically 0.1-1.0 mol% relative to the epoxy groups).

-

Thoroughly mix the components at a slightly elevated temperature (e.g., 40-50 °C) to ensure a homogeneous mixture.

-

Accurately weigh 5-10 mg of the reactive mixture into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization during the experiment.

-

Prepare an empty, sealed aluminum pan as a reference.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Purge the DSC cell with high-purity nitrogen gas at a constant flow rate (e.g., 50 mL/min).

-

Equilibrate the sample at a starting temperature below the expected onset of the reaction (e.g., 25 °C).

-

Heat the sample at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min) to a temperature where the reaction is complete (e.g., 250 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction (ΔH_total).

-

The degree of cure (α) at any given temperature (T) can be calculated as the ratio of the partial heat of reaction (ΔH_T) to the total heat of reaction: α = ΔH_T / ΔH_total.

-

The activation energy (Ea) can be determined using isoconversional methods such as the Kissinger or Flynn-Wall-Ozawa methods, which analyze the shift in the peak exotherm temperature with different heating rates.

-

Synthesis and Purification of a Drug-EGDGE Conjugate

This protocol outlines a general procedure for conjugating a carboxylic acid-containing drug to EGDGE, a foundational step in creating drug delivery systems.

Materials:

-

Carboxylic acid-containing drug

-

This compound (EGDGE)

-

Tertiary amine catalyst (e.g., triethylamine)

-

Anhydrous aprotic solvent (e.g., dimethylformamide - DMF, or dioxane)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography, appropriate eluents)

Instrumentation:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Temperature-controlled heating mantle

-

Rotary evaporator

-

Flash chromatography system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Fourier-Transform Infrared (FTIR) spectrometer

Procedure:

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing drug in the anhydrous aprotic solvent.

-

Add the tertiary amine catalyst (e.g., 1.1 equivalents relative to the carboxylic acid).

-

Add EGDGE (a molar excess, e.g., 5-10 equivalents, is often used to favor mono-conjugation and minimize cross-linking).

-

Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for a predetermined time (e.g., 12-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography to separate the desired mono-adduct from unreacted starting materials and di-adducts. The choice of eluent will depend on the polarity of the product.

-

-

Characterization:

-

Confirm the structure of the purified drug-EGDGE conjugate using NMR spectroscopy (¹H and ¹³C NMR) to identify the characteristic signals of the β-hydroxy ester and the remaining epoxide ring.

-

Use FTIR spectroscopy to confirm the formation of the ester linkage (C=O stretch) and the presence of the hydroxyl group (O-H stretch).

-

Mandatory Visualizations

Reaction Mechanism and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core reaction mechanism, a catalytic cycle, and a typical experimental workflow for the synthesis of a targeted drug delivery system.

Caption: General reaction mechanism of EGDGE with a carboxylic acid.

References

Navigating the Aqueous Environment of Ethylene Glycol Diglycidyl Ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethylene (B1197577) glycol diglycidyl ether (EGDGE) in aqueous solutions. EGDGE, a bifunctional epoxide, is a critical crosslinking agent and reactive diluent in various industrial and biomedical applications, including the synthesis of hydrogels for controlled drug delivery. Understanding its behavior in aqueous environments is paramount for optimizing reaction conditions, ensuring product quality, and assessing its biocompatibility and environmental fate. While precise experimental data on its aqueous solubility is not extensively available in public literature, this guide synthesizes existing information from computational models, qualitative descriptions, and analogous compounds to provide a thorough understanding of the factors governing its solubility and its reactivity in water.

Quantitative Solubility Data

Direct experimental quantitative data on the solubility of ethylene glycol diglycidyl ether in water is scarce in publicly accessible literature. However, a computationally derived value provides an estimate of its solubility.

Table 1: Quantitative Solubility of this compound in Water

| Parameter | Value | Method | Source |

| log10WS (mol/L) | 0.47 | Crippen Method (Computational) | Cheméo |

Note: The Crippen method is a group contribution method used to estimate the logarithm of water solubility. This value should be considered an estimate and may not reflect experimental results.

Various sources provide qualitative descriptions of EGDGE's solubility in water, which can be conflicting. Some technical data sheets describe it as "water-soluble" or "Very soluble" in water, ethanol, and acetone, while others state that the solubility is "Not available". This ambiguity underscores the need for precise experimental determination.

Factors Influencing Aqueous Solubility

The solubility of EGDGE in aqueous solutions is a dynamic process influenced by several key factors, most notably temperature, pH, and the competing reaction of hydrolysis.

Effect of Temperature

The solubility of most solids in water increases with temperature. However, for liquids like EGDGE, the effect of temperature on miscibility can be more complex. For some organic liquids in water, an increase in temperature can lead to either increased or decreased miscibility, and in some cases, the presence of a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). Without experimental data for the EGDGE-water system, it is difficult to predict the exact temperature dependence. However, for many organic compounds, a moderate increase in temperature generally leads to an increase in solubility.

Effect of pH

The pH of the aqueous solution is a critical factor influencing the stability and, consequently, the apparent solubility of EGDGE. The epoxide rings of EGDGE are susceptible to both acid- and base-catalyzed hydrolysis. This chemical reaction consumes EGDGE, affecting the equilibrium of dissolution.

-

Acidic Conditions (Low pH): Acid catalysis protonates the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack by water. This leads to a faster rate of hydrolysis.

-

Alkaline Conditions (High pH): In alkaline solutions, the hydroxide (B78521) ion acts as a strong nucleophile, directly attacking the carbon atom of the epoxide ring, also leading to ring-opening and hydrolysis.

The increased rate of hydrolysis at both low and high pH means that the measured "solubility" will be a combination of the dissolution of the parent EGDGE molecule and its reaction products.

Hydrolysis: The Competing Reaction

The reaction of EGDGE with water to form ethylene glycol and other byproducts is a significant consideration in its aqueous applications. This hydrolysis reaction is always present when EGDGE is in an aqueous environment and its rate is highly dependent on temperature and pH.

The hydrolysis of the epoxide groups can proceed sequentially, leading to a mixture of partially and fully hydrolyzed products. This reaction not only affects the concentration of EGDGE in solution but also the properties of the resulting mixture, such as in the formation of hydrogels where the degree of crosslinking is crucial.

Experimental Protocols for Solubility Determination

General Shake-Flask Method

The shake-flask method involves adding an excess amount of the solute (EGDGE) to a known volume of the aqueous solvent (e.g., purified water, buffer of a specific pH) in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess undissolved solute by centrifugation and/or filtration. The concentration of the dissolved EGDGE in the clear supernatant is then determined using a suitable analytical method.

dot

Caption: A generalized workflow for the experimental determination of EGDGE solubility.

Analytical Methods for Quantification

Several analytical techniques can be employed to accurately quantify the concentration of EGDGE in aqueous solutions.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. EGDGE can be extracted from the aqueous phase using a suitable organic solvent and then analyzed by GC-MS. This method offers high sensitivity and specificity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the quantification of EGDGE. A reversed-phase HPLC method with a suitable detector (e.g., UV-Vis or Refractive Index) can be developed. Derivatization of EGDGE may be necessary to enhance its detection by UV-Vis detectors.

Table 2: Analytical Methods for EGDGE Quantification

| Method | Principle | Advantages | Considerations |

| GC-MS | Separation by gas chromatography and detection by mass spectrometry. | High sensitivity and specificity, excellent for identification. | Requires extraction of EGDGE from the aqueous sample. |

| HPLC | Separation by liquid chromatography with various detection methods. | Versatile, can be used for a wide range of compounds. | May require derivatization for sensitive UV detection. |

EGDGE in Aqueous Systems: Hydrolysis and Crosslinking

In many of its applications, particularly in the biomedical field, EGDGE is intentionally used in aqueous solutions to act as a crosslinker for polymers to form hydrogels. In this context, the hydrolysis of EGDGE is a competing reaction to the desired crosslinking reaction.

dot

Caption: Competing reactions of EGDGE in an aqueous polymer solution.

The desired outcome is the reaction of the epoxide groups of EGDGE with functional groups on the polymer chains (e.g., hydroxyl, amine groups) to form a stable, three-dimensional hydrogel network. However, the epoxide groups can also react with water, leading to the formation of a diol and reducing the efficiency of the crosslinking process. The relative rates of these two reactions are influenced by factors such as pH, temperature, and the concentration of the polymer.

Conclusion

The solubility of this compound in aqueous solutions is a multifaceted topic of significant importance for its diverse applications. While a precise, experimentally determined value for its solubility is not widely reported, a computational estimate and qualitative descriptions suggest it has some degree of water solubility. The key takeaway for researchers and drug development professionals is that the behavior of EGDGE in water is dominated by its reactivity, particularly its susceptibility to hydrolysis under both acidic and alkaline conditions. Therefore, when working with EGDGE in aqueous media, it is crucial to consider and control the pH and temperature to manage the rate of hydrolysis and achieve the desired outcome, whether it be for solubility studies or for its application as a crosslinking agent in the synthesis of hydrogels for drug delivery and other biomedical applications. Further experimental investigation into the quantitative solubility of EGDGE and its hydrolysis kinetics is warranted to provide a more complete understanding of its behavior in aqueous environments.

An In-depth Technical Guide to the Hydrolytic Stability of Ethylene Glycol Diglycidyl Ether (EGDGE) at Different pH Values

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of Ethylene Glycol Diglycidyl Ether (EGDGE) across a range of pH values. Understanding the degradation kinetics of EGDGE is critical for its application in various fields, particularly in the development of drug delivery systems, biomaterials, and as a crosslinker in pharmaceutical formulations, where aqueous environments are prevalent. This document details the mechanisms of hydrolysis, presents illustrative stability data, and provides standardized experimental protocols for assessing the hydrolytic stability of EGDGE.

Introduction to EGDGE and its Hydrolytic Stability

This compound is a water-soluble, bifunctional epoxide commonly used as a crosslinking agent. Its two reactive epoxy groups can react with various functional groups, such as amines, hydroxyls, and carboxyls, to form stable linkages. However, the presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of these epoxy rings, resulting in the formation of diols and a loss of crosslinking efficiency. The rate of this hydrolysis is highly dependent on the pH of the aqueous environment. For applications in drug development and biomaterials, where physiological pH and potential exposure to acidic or basic conditions are common, a thorough understanding of EGDGE's hydrolytic stability is paramount for ensuring product performance, safety, and shelf-life.

Mechanisms of EGDGE Hydrolysis

The hydrolysis of the epoxide rings in EGDGE can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the epoxy ring is protonated, which makes the carbon atoms of the ring more electrophilic and susceptible to nucleophilic attack by water. This results in the opening of the ring to form a diol.

Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide (B78521) ion acts as a strong nucleophile and directly attacks one of the carbon atoms of the epoxy ring, leading to ring-opening and the formation of a diol.

The rate of hydrolysis is generally slowest at neutral pH and increases significantly under both acidic and alkaline conditions.

Illustrative Hydrolytic Stability Data of EGDGE

| pH | Temperature (°C) | Pseudo-First-Order Rate Constant (k, day⁻¹) | Half-Life (t½, days) |

| 4.0 (Acidic) | 25 | 0.1155 | 6.0 |

| 7.0 (Neutral) | 25 | 0.0069 | 100.4 |

| 9.0 (Alkaline) | 25 | 0.0770 | 9.0 |

Disclaimer: This data is illustrative and intended to represent the expected pH-dependent hydrolytic stability of EGDGE based on the behavior of similar compounds. Actual experimental values may vary.

Experimental Protocol for Assessing Hydrolytic Stability

The following is a detailed methodology for determining the hydrolytic stability of EGDGE at different pH values, based on the OECD Guideline 111 for testing of chemicals.

Materials and Reagents

-

This compound (EGDGE), analytical standard grade

-

Buffer solutions:

-

pH 4.0 (e.g., 0.05 M citrate (B86180) buffer)

-

pH 7.0 (e.g., 0.05 M phosphate (B84403) buffer)

-

pH 9.0 (e.g., 0.05 M borate (B1201080) buffer)

-

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid and Sodium hydroxide (for pH adjustment)

-

Sterile, sealed glass vials

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Incubator or water bath capable of maintaining a constant temperature (e.g., 25 °C)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Procedure

-

Preparation of Stock Solution: Prepare a stock solution of EGDGE in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation:

-

For each pH value (4.0, 7.0, and 9.0), add a small aliquot of the EGDGE stock solution to a series of sterile glass vials containing the respective buffer solution to achieve a final EGDGE concentration within the analytical range of the HPLC method (e.g., 100 µg/mL).

-

Ensure the volume of organic solvent from the stock solution is minimal (e.g., <1%) to avoid affecting the properties of the aqueous buffer.

-

Prepare triplicate samples for each pH and time point.

-

-

Incubation:

-

Seal the vials tightly and place them in an incubator or water bath set to a constant temperature (e.g., 25 °C), protected from light.

-

-

Sampling:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove one vial for each pH from the incubator.

-

Immediately quench the hydrolysis reaction by adding a suitable solvent (e.g., acetonitrile) and/or adjusting the pH to neutral if necessary.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Analyze the samples by HPLC to determine the concentration of the remaining EGDGE.

-

A typical HPLC method for EGDGE analysis would involve a C18 column with an isocratic mobile phase of water and acetonitrile. The detector wavelength would be set according to the chromophoric properties of EGDGE or a refractive index detector would be used.

-

-

Data Analysis:

-

Plot the natural logarithm of the EGDGE concentration versus time for each pH.

-

The slope of the resulting linear regression line will be the negative of the pseudo-first-order rate constant (-k).

-

Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.

-

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathways of EGDGE hydrolysis.

Caption: Experimental workflow for determining the hydrolytic stability of EGDGE.

Ethylene Glycol Diglycidyl Ether: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and toxicological profile of Ethylene (B1197577) Glycol Diglycidyl Ether (EGDGE). EGDGE is a versatile bifunctional epoxide commonly used as a reactive diluent and crosslinking agent in various industrial and biomedical applications.[1] Due to its reactive nature, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are critical for researchers and professionals in laboratory and drug development settings.

Chemical and Physical Properties

Ethylene Glycol Diglycidyl Ether, with the CAS number 2224-15-9, is a clear, colorless liquid.[2] It is characterized by the presence of two reactive epoxide groups, which are responsible for its crosslinking capabilities.[3]

| Property | Value | Reference |

| CAS Number | 2224-15-9 | [4] |

| Molecular Formula | C₈H₁₄O₄ | [4] |

| Molecular Weight | 174.2 g/mol | [4] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 112 °C at 4.5 mm Hg | [2] |

| Density | 1.118 g/mL at 25 °C | [2] |

| Solubility | Water soluble | [1] |

| Synonyms | 1,2-Bis(2,3-epoxypropoxy)ethane, 1,2-Diglycidyloxyethane, EGDGE | [2] |

Toxicological Profile and Health Hazards

EGDGE is classified as a hazardous substance with multiple health effects. Acute and chronic exposure can lead to serious health issues. It is crucial to minimize exposure and handle this compound with appropriate precautions.[2]

Acute Toxicity

EGDGE is harmful if swallowed.[5] Animal studies have established the following acute oral toxicity values:

| Test Animal | LD₅₀ (Oral) | Reference |

| Mouse | 460 mg/kg | [2] |

| Rat | 2500 uL/kg | [2] |

| Rat | 500 mg/kg (ATE) | [4] |

Skin and Eye Irritation

EGDGE is a known irritant to the skin and can cause serious eye damage.[2][5] Direct contact with the skin can lead to inflammation characterized by itching, scaling, reddening, or occasionally blistering.[2] In the eyes, it can cause redness, watering, and itching.[2]

Sensitization

EGDGE is a skin sensitizer, meaning that repeated exposure may lead to an allergic skin reaction.[5]

Germ Cell Mutagenicity

EGDGE is suspected of causing genetic defects.[5] Its classification as a possible mutagen indicates that there is no acceptable exposure limit, and exposure should be minimized.[2]

Reproductive Toxicity

This chemical may damage fertility or the unborn child.[5]

Experimental Protocols for Toxicological Assessment

The toxicological data for EGDGE are derived from standardized tests, primarily following OECD guidelines. Below are detailed methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

-

Test System: Healthy young adult albino rabbits.

-

Procedure: A single dose of 0.5 mL (if liquid) or 0.5 g (if solid, moistened with a suitable vehicle) of the test substance is applied to a small area (approx. 6 cm²) of shaved skin. The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Endpoint: The mean scores for erythema and edema are calculated to determine the irritation potential.

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

-

Test System: Healthy adult albino rabbits.

-

Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control. The eyelids are held together for about one second.

-

Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of the reactions is scored.

-

Endpoint: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to classify the substance's irritation or corrosion potential.

Skin Sensitization - Local Lymph Node Assay (LLNA; Following OECD Guideline 429)

-

Test System: Female CBA/J mice.

-

Procedure: A minimum of three concentrations of the test substance, a vehicle control, and a positive control are used. A common vehicle is acetone/olive oil (4:1 v/v).[6] 25 µL of the test substance or control is applied to the dorsal surface of each ear for three consecutive days.[7]

-

Measurement: On day 6, the mice are injected intravenously with ³H-methyl thymidine (B127349). Five hours later, the draining auricular lymph nodes are excised, and the incorporation of ³H-methyl thymidine is measured as disintegrations per minute (DPM).

-

Endpoint: A Stimulation Index (SI) is calculated by dividing the mean DPM per mouse in each treated group by the mean DPM per mouse in the vehicle control group. An SI of ≥ 3 is considered a positive result for sensitization.[8]

Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The test is conducted with and without a metabolic activation system (S9 mix from rat liver). Various concentrations of the test substance, a negative control (vehicle), and positive controls are tested. The bacteria, test substance, and S9 mix (if used) are combined and plated on a minimal glucose agar (B569324) medium.

-

Observation: The plates are incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (Following OECD Guideline 422)

-

Test System: Rats (e.g., Wistar or Sprague-Dawley).

-

Procedure: The test substance is administered orally to groups of male and female rats daily for a set period before mating, during mating, and for females, throughout gestation and lactation.[4] Males are dosed for a minimum of four weeks, and females for approximately 63 days.[4]

-

Observations: Data on clinical signs, body weight, food consumption, mating performance, fertility, parturition, and pup viability and growth are collected. At the end of the study, a full necropsy and histopathological examination of reproductive and other major organs are performed.

-

Endpoint: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) for systemic toxicity, reproductive performance, and developmental effects.

Mechanisms of Toxicity

The toxicity of EGDGE is primarily attributed to the high reactivity of its two epoxide rings.

Genotoxicity Signaling Pathway

The electrophilic epoxide groups of EGDGE can react with nucleophilic sites on cellular macromolecules, including DNA. This can lead to the formation of DNA adducts, which are covalent modifications of the DNA. If not repaired, these adducts can lead to mutations during DNA replication, which is the basis of its mutagenic potential. Bifunctional epoxides like EGDGE can also cause DNA cross-linking, which is a particularly severe form of DNA damage.

Caption: Genotoxicity pathway of EGDGE leading to potential carcinogenesis.

Reproductive Toxicity Mechanism

The reproductive toxicity of ethylene glycol ethers is often mediated by their metabolites. These metabolites can interfere with critical cellular processes in the reproductive organs, leading to effects such as testicular atrophy and adverse effects on fertility.[9]

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling EGDGE.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations of vapors low.[2]

-

Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate vapor cartridge.[2]

Handling and Storage

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists.[2] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[11] Keep away from heat, sources of ignition, and incompatible materials such as oxidizing agents, strong acids, strong alkalis, and amines.[2] Store locked up.[10]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention immediately.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]

Spill and Disposal

-

Spill Cleanup: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.[10] Prevent the spill from entering sewers or waterways.

-